molecular formula C7H7ClN2O B1601448 2-Chloro-N-methylnicotinamide CAS No. 52943-20-1

2-Chloro-N-methylnicotinamide

Cat. No. B1601448
CAS RN: 52943-20-1
M. Wt: 170.59 g/mol
InChI Key: AVRKRDJKETWGRR-UHFFFAOYSA-N
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Description

2-Chloro-N-methylnicotinamide is a chemical compound with the molecular formula C7H7ClN2O . It has a molecular weight of 170.6 .


Molecular Structure Analysis

The InChI code for 2-Chloro-N-methylnicotinamide is 1S/C7H7ClN2O/c1-9-7(11)5-3-2-4-10-6(5)8/h2-4H,1H3,(H,9,11) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Chloro-N-methylnicotinamide is a solid at room temperature . It has a molecular weight of 170.6 .

Scientific Research Applications

Biochemical Applications

  • NMN has been extensively studied in the context of biochemical processes. It is identified as a major excretion product derived from the metabolism of nicotinic acid in humans and animals, playing a significant role in biological systems (Carpenter & Kodicek, 1950).

Pharmacological Properties

  • NMN demonstrates notable pharmacological activities, including anti-inflammatory and antithrombotic actions. It has potential therapeutic applications in treating various diseases and disorders due to its chemical stability and tolerance in the human body (Gebicki et al., 2003).

Clinical Applications

  • In clinical settings, NMN has shown efficacy in improving insulin sensitivity, suggesting a potential role in managing insulin resistance and type 2 diabetes. It has been observed that NMN expression in white adipose tissue and plasma concentration correlates with insulin resistance in humans (Kannt et al., 2015).
  • Furthermore, NMN exhibits protective effects on vascular endothelium, which could be beneficial in conditions like diabetes and hypertriglyceridemia. It increases prostacyclin levels, an important factor in vascular health (Przygodzki et al., 2010).

Molecular and Cellular Research

  • On a molecular level, NMN has been studied for its effects on DNA synthesis and cell proliferation, highlighting its physiological role in cell growth regulation (Hoshino et al., 1982).
  • NMN also plays a role in the modulation of endothelial function, impacting nitric oxide production and endothelium-dependent vasorelaxation in human blood vessels. This effect is significant for understanding cardiovascular health and disease (Domagala et al., 2012).

Safety And Hazards

2-Chloro-N-methylnicotinamide is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . The hazard statements for this compound are H302 - H319 . Precautionary statements include P305 + P351 + P338 .

properties

IUPAC Name

2-chloro-N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c1-9-7(11)5-3-2-4-10-6(5)8/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRKRDJKETWGRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20484540
Record name 2-Chloro-N-methylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20484540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-methylnicotinamide

CAS RN

52943-20-1
Record name 2-Chloro-N-methylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20484540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 63.0 g (0.40 mol) 6-chloronicotinic acid and 37.7 ml (0.52 mol) thionylchloride was added 340 ml toluene and 0.92 ml (12.0 mmol) DMF. The brown suspension was heated to 95° C. and stirred at 95° C. for 1.5 h. The solvent was subsequently removed and the residue treated with 340 ml CH2Cl2. This solution was cooled to 2° C. and treated with 81.0 g (1.2 mol) methylaminhydrochloride. To the so formed brown suspension was added at −2° C. to −6° C. dropwise over 75 min. 167.5 ml (1.2 mol) NEt3 (the reaction was finished after further 30 min.). The reaction mixture was poured onto 400 ml brine and 100 ml sat. aqueous sodium carbonate and extracted. The aqueous phase was extracted with total 2.4 l CH2Cl2. The organic phases were washed with 400 ml sat. aqueous sodium carbonate and 400 ml brine, combined, dried over MgSO4. The solvent was removed under reduced pressure to give 67.5 g (98.9%) product as brown crystals, m.p. 147.5-148.0° C.
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
37.7 mL
Type
reactant
Reaction Step One
Quantity
81 g
Type
reactant
Reaction Step Two
Name
Quantity
167.5 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
brine
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.92 mL
Type
catalyst
Reaction Step Five
Quantity
340 mL
Type
solvent
Reaction Step Five
Yield
98.9%

Synthesis routes and methods II

Procedure details

Methanamine (0.425 mL, 3.41 mmol) and triethylamine (0.792 mL, 5.68 mmol) were dissolved in CH3CN (14.2 mL) at 23° C. 2-Chloronicotinoyl chloride (500 mg, 2.84 mmol) was added and the reaction mixture was stirred at 23° C. for 16 h. The solvent was removed by rotary evaporation and the residue was partitioned between EtOAc (20 mL) and sat. aq. NaHCO3 (20 mL). The aqueous phase was extracted with EtOAc (3×20 mL). The combined organic phases were dried over MgSO4 and concentrated. Trituration of the resulting solid with 5% EtOAc-hexane provided the desired product as a white powder (153.2 mg, 31%). 1H NMR (CD3OD) δ 8.43 (dd, 1H, J=5.09, 2.03 Hz), 7.88 (dd, 1H, J=7.63, 2.03 Hz), 7.45 (dd, 1H, J=7.38, 4.83 Hz), 2.91 (s, 3H); MS(ESI+) m/z 171.1 (M+H)+.
Quantity
0.425 mL
Type
reactant
Reaction Step One
Quantity
0.792 mL
Type
reactant
Reaction Step One
Name
Quantity
14.2 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Yield
31%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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